2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)19-15-6-4-13(5-7-15)9-16(21)17-8-2-3-14-10-18-22-11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHDVSIJOLYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acetamidophenyl intermediate: This can be achieved by acetylation of 4-aminophenol.
Preparation of the oxazole ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the intermediates: The final step involves coupling the acetamidophenyl intermediate with the oxazole ring through a suitable linker, such as a propyl chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The acetamidophenyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Structure: Shares the acetamide backbone and a propyl chain substituent but replaces the oxazole with a dimethylamino group and a fluorophenyl-indazol moiety.
- Activity: Inhibits Trypanosoma brucei TRYS enzyme (IC₅₀ = 0.045 µM) and exhibits anti-trypanosomal activity (EC₅₀ = 6.9 ± 0.2 µM) .
- Comparison: The dimethylamino and indazol groups may enhance membrane permeability compared to the oxazole in the target compound. However, the absence of an acetamidophenyl group could reduce aromatic stacking interactions in certain targets.
BK47181 (2-(2-Chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide)
- Structure : Nearly identical to the target compound but substitutes the 4-acetamidophenyl group with a 2-chloro-6-fluorophenyl moiety.
- The oxazolylpropyl chain is retained, suggesting shared target engagement mechanisms .
Heterocyclic Acetamide Derivatives
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide
- Structure: Features a thiazole ring instead of oxazole and a phenylethylamino side chain.
- Comparison : Thiazole’s sulfur atom may improve lipophilicity compared to oxazole, affecting bioavailability. The phenylethyl group could enhance CNS penetration, differing from the acetamidophenyl’s polar nature .
Perfluoroalkyl Thio-Modified Acetamides
- Examples : Acetamide derivatives with γ-ω-perfluoro-C₄₋₂₀-alkyl thio groups (e.g., CAS 2738952-61-7, 2742694-36-4).
- Comparison : These compounds prioritize surfactant or polymer applications due to perfluoroalkyl chains, contrasting with the target compound’s pharmacological design. The oxazole and acetamidophenyl groups are absent, highlighting divergent synthetic goals .
Pharmacological Screening Context
Compounds like 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide are typically evaluated using high-throughput screening (HTS) platforms, such as the microculture tetrazolium assay. This method correlates cellular viability with drug sensitivity (r² = 0.89–0.99), enabling rapid profiling across diverse cancer cell lines . While specific data for the target compound are unavailable, structurally similar molecules (e.g., DDU86439) demonstrate the importance of substituent optimization in achieving potency.
Biological Activity
2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by case studies and research findings.
Synthesis
The synthesis of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves several key steps:
- Formation of Acetamidophenyl Intermediate : This is achieved through the acetylation of 4-aminophenol.
- Preparation of the Oxazole Ring : The oxazole ring is synthesized via cyclization reactions involving appropriate precursors.
- Coupling of Intermediates : The final step involves coupling the acetamidophenyl intermediate with the oxazole moiety through a propyl linker.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetamidophenyl group may interact with enzymes or receptors, while the oxazole ring can engage in hydrogen bonding and other interactions. These interactions modulate various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide exhibit antimicrobial properties. For instance, studies on N-substituted phenyl derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
| Compound | Target Organisms | Efficacy |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus, MRSA | High |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli, C. albicans | Moderate |
Anticonvulsant Activity
In a study evaluating various acetamide derivatives for anticonvulsant activity, compounds structurally related to 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide were tested in animal models. The results indicated significant activity in models of maximal electroshock (MES) seizures, suggesting potential therapeutic applications in epilepsy management .
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| Compound A | 100 | Effective |
| Compound B | 300 | Effective |
Case Studies
- Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenyl derivatives for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results showed that compounds with higher lipophilicity exhibited better penetration through cell membranes, enhancing their antimicrobial efficacy against Gram-positive bacteria .
- Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of N-substituted acetamides revealed that certain derivatives provided significant protection in MES tests at various doses, indicating their potential as effective anticonvulsants .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. For example, coupling reactions involving acetamide derivatives and oxazole-containing intermediates are common. Acetylation of the phenyl group can be achieved using acetyl chloride in the presence of a base like Na₂CO₃ in dichloromethane (CH₂Cl₂), followed by reflux and purification via column chromatography (e.g., using CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate . Purity validation requires HPLC or LC-MS (>95% purity), supported by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.1–7.7 ppm for phenyl groups), acetamide carbonyls (δ ~168–170 ppm), and oxazole protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : ESI/APCI(+) modes can detect molecular ion peaks (e.g., [M+H]⁺) and confirm molecular weight .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–8). Use sonication or mild heating (≤50°C) to enhance dissolution. Solubility profiles should be quantified via UV-Vis spectroscopy at λmax ~255 nm (typical for acetamide derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound, and how do results compare to experimental data?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments to predict reactivity .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Discrepancies >5% may indicate limitations in basis set selection or solvent effects .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations (µM–nM range), and controls (DMSO vehicle).
- Meta-Analysis : Use tools like PRISMA to evaluate bias in published data. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Functional Group Modification : Synthesize derivatives with substituents on the phenyl ring (e.g., -NO₂, -Cl) or oxazole moiety (e.g., methyl, bromo).
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with improved binding energies (ΔG ≤ -8 kcal/mol) .
Q. What safety protocols are critical for handling this compound in vitro?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood for powder handling.
- Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility/stability data?
- Methodology :
- Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., COSMO-RS for solvation energy) and temperature-dependent parameters.
- Experimental Replication : Repeat stability assays (e.g., 24-hour PBS incubation at 37°C) with controlled humidity and oxygen levels .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
